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Compound of Interest

Compound Name: Direct Blue 86

Cat. No.: B15554617 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for the use of Direct Blue 86 (also known as

Solvent Blue 38 or Luxol Fast Blue) in histological applications, particularly for the visualization

of myelin in the central nervous system. This technique is crucial for studying demyelination

and other neuropathological conditions.

Introduction
Direct Blue 86 is an anionic phthalocyanine dye widely used in histology to stain the myelin

sheaths of nerves.[1] Its mechanism of action involves an acid-base reaction where the dye's

sulfonic acid groups bind to the phospholipids of the myelin sheath, resulting in a distinct blue

to greenish-blue coloration. This staining method is invaluable for identifying myelinated fibers

and assessing the integrity of myelin in tissue sections. It is frequently employed in the Klüver-

Barrera method, which combines a myelin stain with a neuronal stain like cresyl violet to

simultaneously visualize both nerve fibers and cell bodies.[2][3][4][5]

Data Presentation
The following table outlines the key parameters for Direct Blue 86 (Luxol Fast Blue) staining,

providing a basis for consistent and reproducible results.
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Parameter Value Notes

Tissue Section Thickness
5-10 µm (paraffin), 20-30 µm

(frozen)

Optimal thickness for clear

visualization.[1]

Staining Solution

0.1% Direct Blue 86 in 95%

Ethanol with 0.5% Glacial

Acetic Acid

Prepare fresh before use.[1][2]

Staining Temperature 56-60°C
For overnight incubation to

ensure complete staining.[1][2]

Staining Duration 16-24 hours
Ensures deep and even

staining of myelin sheaths.[1]

Differentiation Solution 0.05% Lithium Carbonate

Used to remove excess stain

and differentiate tissue

components.[1][2]

Counterstain Solution 0.1% Cresyl Violet
Stains the Nissl substance in

neurons for contrast.[1][2]

Counterstain Duration 30-40 seconds

Time can be adjusted based

on the desired staining

intensity.[1]

Experimental Protocols
This protocol is suitable for formalin-fixed, paraffin-embedded, or frozen sections of brain and

spinal cord tissue.

Reagents and Solutions
Direct Blue 86 Staining Solution (0.1%):

Direct Blue 86 (Solvent Blue 38)

95% Ethanol

Glacial Acetic Acid
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Preparation: Dissolve 0.1 g of Direct Blue 86 in 100 mL of 95% ethanol. Add 0.5 mL of

glacial acetic acid. Mix well and filter before use.[2]

Lithium Carbonate Solution (0.05%):

Lithium Carbonate

Distilled Water

Preparation: Dissolve 0.05 g of lithium carbonate in 100 mL of distilled water.[2]

Cresyl Violet Solution (0.1%):

Cresyl Violet Acetate

Distilled Water

10% Acetic Acid

Preparation: Dissolve 0.1 g of cresyl violet acetate in 100 mL of distilled water. Just before

use, add a few drops of 10% acetic acid and filter.[4]

70% Ethanol

95% Ethanol

100% Ethanol

Xylene

Resinous mounting medium

Staining Procedure
Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5 minutes each.
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Hydrate the sections through descending grades of alcohol: two changes of 100% ethanol

for 3 minutes each, followed by one change of 95% ethanol for 3 minutes.

For frozen sections, a defatting step in a 1:1 alcohol/chloroform mixture for a few hours to

overnight may be performed before hydration.[6]

Staining with Direct Blue 86:

Immerse the slides in the 0.1% Direct Blue 86 solution in a 56-60°C oven overnight (for

frozen sections, do not exceed 16 hours).[1][2]

Rinsing:

Rinse off the excess stain with 95% ethanol.[1][2]

Rinse thoroughly in distilled water.[1][2]

Differentiation:

Briefly immerse the slides in the 0.05% lithium carbonate solution for about 30 seconds.[1]

[4]

Continue to differentiate in 70% ethanol for approximately 30 seconds, or until the gray

matter is colorless and the white matter is sharply defined.[6] This step should be

monitored microscopically.

If necessary, repeat the lithium carbonate and 70% ethanol steps to achieve optimal

differentiation.

Once differentiation is complete, wash the slides in distilled water.[1][6]

Counterstaining:

Immerse the slides in the 0.1% cresyl violet solution for 30-40 seconds.[1]

Rinse briefly in distilled water.[1]

Dehydration and Mounting:
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Differentiate the counterstain in 95% ethanol for approximately 5 minutes, monitoring

microscopically.[6]

Dehydrate the sections in two changes of 100% ethanol for 5 minutes each.[1]

Clear the slides in two changes of xylene for 5 minutes each.[1]

Mount with a resinous medium.

Expected Results
Myelin: Blue to Greenish-Blue

Neurons (Nissl Substance): Pink to Violet

Nuclei: Violet

Visualizations
Experimental Workflow Diagram
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Counterstaining

Final Steps
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(Xylene & Ethanol Series)

Stain with 0.1% Direct Blue 86
(56-60°C, overnight)

Rinse in 95% Ethanol

Rinse in Distilled Water

Differentiate in 0.05% Li2CO3
(approx. 30s)

Differentiate in 70% Ethanol
(approx. 30s, check microscopically)

Wash in Distilled Water

Counterstain with 0.1% Cresyl Violet
(30-40s)

Rinse in Distilled Water

Dehydration
(Ethanol Series)

Clearing
(Xylene)

Mounting
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Caption: Workflow for Direct Blue 86 myelin staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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